3-Benzothiazol-2-YL-quinoline
Overview
Description
3-Benzothiazol-2-YL-quinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. These two moieties are known for their significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-YL-quinoline typically involves the condensation of 2-aminobenzenethiol with quinoline derivatives. One common method includes the reaction of 2-aminobenzenethiol with quinoline-2-carbaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as microwave irradiation and solvent-free conditions, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Benzothiazol-2-YL-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated benzothiazole-quinoline derivatives.
Scientific Research Applications
3-Benzothiazol-2-YL-quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 3-Benzothiazol-2-YL-quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes. In anticancer research, it interferes with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazol-2-YL-quinoline
- 4-Benzothiazol-2-YL-quinoline
- 6-Benzothiazol-2-YL-quinoline
Uniqueness
3-Benzothiazol-2-YL-quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit higher potency in certain applications, such as antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-quinolin-3-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)9-12(10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVNOKZNFAMOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471821 | |
Record name | 3-BENZOTHIAZOL-2-YL-QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165067-13-0 | |
Record name | 3-BENZOTHIAZOL-2-YL-QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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